3-(Aziridin-1-yl)phenol
Description
Significance of Aziridine (B145994) Ring Systems in Organic Synthesis
Aziridines, three-membered heterocyclic compounds containing one nitrogen atom, are highly valuable synthetic intermediates. illinois.eduresearchgate.net Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to a variety of ring-opening reactions. illinois.edursc.orgwikipedia.org This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into complex molecules. researchgate.net
The key transformations involving aziridines include:
Nucleophilic Ring-Opening: The high degree of ring strain (approximately 60° bond angles) makes aziridines excellent electrophiles, readily undergoing ring-opening with a wide range of nucleophiles. illinois.eduwikipedia.org This provides a powerful method for the synthesis of 1,2-amino alcohols, diamines, and other valuable difunctionalized compounds. nih.gov
Cycloaddition Reactions: Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions, leading to the formation of larger, more complex heterocyclic systems. researchgate.net
Rearrangement Reactions: Under appropriate conditions, aziridines can undergo various rearrangement reactions to afford a diverse array of nitrogen-containing compounds.
The development of catalytic asymmetric methods for aziridination has further enhanced their utility, enabling the synthesis of enantiomerically pure compounds that are crucial in medicinal chemistry and natural product synthesis. illinois.eduresearchgate.net
Overview of Substituted Phenols as Chemical Building Blocks
Substituted phenols are a class of aromatic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. They are of immense importance in the chemical industry and are found in a vast array of natural products and synthetic compounds. mdpi.comchemistryviews.orgscispace.com
The utility of substituted phenols as chemical building blocks is attributed to several factors:
Reactivity of the Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic substitution reactions. mdpi.comchemistryviews.org This allows for the facile introduction of additional functional groups onto the aromatic core.
Acidity of the Phenolic Hydroxyl Group: The weakly acidic nature of the hydroxyl proton allows for its easy deprotonation to form a phenoxide ion. This nucleophilic species can participate in a variety of reactions, such as ether and ester formation.
Antioxidant Properties: Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals, a property that is exploited in various applications. scispace.comuc.pt
The diverse substitution patterns possible on the phenol (B47542) ring provide a scaffold for the synthesis of a wide range of molecules with tailored electronic and steric properties, making them indispensable in drug discovery, polymer science, and materials science. chemistryviews.orgresearchgate.net
Rationale for Investigating 3-(Aziridin-1-yl)phenol: Bridging Aziridine and Phenolic Architectures
The compound this compound represents a unique molecular architecture that combines the electrophilic reactivity of the aziridine ring with the nucleophilic and aromatic character of the phenol moiety. The rationale for investigating this specific compound is multifaceted:
Intramolecular Reactivity: The presence of both a nucleophilic phenol and an electrophilic aziridine within the same molecule raises the possibility of intramolecular reactions. For instance, intramolecular ring-opening of the aziridine by the phenolic oxygen could lead to the formation of benzoxazine (B1645224) derivatives, an important class of heterocyclic compounds. tezu.ernet.in
Modulation of Reactivity: The electronic properties of the phenol ring can influence the reactivity of the aziridine ring, and vice versa. The electron-donating nature of the hydroxyl group can affect the electrophilicity of the aziridine, potentially altering its reaction pathways compared to simple N-aryl aziridines.
Access to Novel Scaffolds: The combination of these two functionalities provides a versatile platform for the synthesis of novel and complex molecular scaffolds. The phenol group can be further functionalized, while the aziridine ring can undergo various ring-opening and expansion reactions, leading to a diverse library of compounds.
Scope and Objectives of Research on this compound
The primary objective of research focused on this compound is to explore its fundamental chemical properties and synthetic potential. Key research goals include:
Development of Efficient Synthetic Routes: A crucial first step is to establish reliable and high-yielding methods for the synthesis of this compound.
Investigation of Chemical Reactivity: A thorough study of the compound's reactivity is essential. This includes exploring its behavior in the presence of various reagents, such as acids, bases, electrophiles, and nucleophiles, and investigating the potential for intramolecular transformations.
Exploration of Synthetic Applications: A major goal is to demonstrate the utility of this compound as a building block in organic synthesis. This involves using it as a starting material for the preparation of more complex molecules, including those with potential biological activity or interesting material properties.
Characterization of Physicochemical Properties: A comprehensive understanding of the compound's physical and chemical properties, such as its spectroscopic data and stability, is a fundamental objective.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aziridin-1-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-7(6-8)9-4-5-9/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQMCICSZCKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of the Aziridine Moiety in 3 Aziridin 1 Yl Phenol
Aziridine (B145994) Ring-Opening Reactions
The most characteristic reaction of the aziridine moiety in 3-(Aziridin-1-yl)phenol is the cleavage of the carbon-nitrogen bonds of the ring. This process relieves the inherent strain and can be initiated by a wide range of reagents, broadly classified as nucleophiles or electrophiles.
Due to the ring strain, the aziridine ring in this compound is susceptible to attack by nucleophiles. wikipedia.org These reactions involve the opening of the ring to form a more stable, acyclic amino compound. A variety of nucleophiles, including those based on oxygen, carbon, and halides, can effectively open the aziridine ring. organic-chemistry.org The N-aryl substituent (the 3-hydroxyphenyl group) generally activates the ring for nucleophilic attack.
The regioselectivity of nucleophilic ring-opening depends heavily on the reaction conditions and the substitution pattern of the aziridine ring. researchgate.netnih.gov For this compound, the aziridine ring itself is unsubstituted at the carbon atoms.
Under neutral or basic conditions , the reaction typically follows an SN2 mechanism. The nucleophile attacks one of the two equivalent methylene carbons of the aziridine ring. This attack occurs from the backside, leading to an inversion of the stereochemical configuration at the center of attack.
Under acidic conditions , the nitrogen atom of the aziridine is first protonated, forming a more reactive aziridinium (B1262131) ion. The subsequent nucleophilic attack has more SN1 character. While in substituted aziridines this directs the nucleophile to the more substituted carbon, in the case of the unsubstituted ring of this compound, the attack remains at one of the methylene carbons.
The stereospecific nature of these ring-opening reactions makes chiral aziridines valuable for synthesizing optically active compounds like amino acids and alkaloids. researchgate.net
| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Stereochemical Outcome |
|---|---|---|---|
| Neutral / Basic | SN2-like | Less sterically hindered carbon | Inversion of configuration |
| Acidic | SN1-like | More substituted / electronically stabilized carbon | Loss of stereospecificity possible, but often still proceeds with inversion |
The substituents on the aziridine ring play a crucial role in determining its reactivity and the regioselectivity of the ring-opening. researchgate.netnih.gov In this compound, the key substituents are the N-aryl group and the phenolic -OH group.
N-Aryl Group (3-hydroxyphenyl) : The electron-withdrawing nature of the aryl group attached to the nitrogen atom activates the aziridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack compared to N-alkyl aziridines.
Phenolic Hydroxyl Group : The -OH group can influence the reaction in several ways. Under basic conditions, it can be deprotonated to form a phenoxide ion. This increases the electron-donating character of the N-aryl substituent, which could slightly decrease the reactivity of the aziridine ring towards external nucleophiles. The phenoxide itself could also potentially act as an intramolecular nucleophile under certain conditions.
The aziridine ring can also be activated by electrophiles. researchgate.net This typically involves the alkylation or acylation of the ring nitrogen to form a highly strained and reactive aziridinium ion. nih.gov This aziridinium ion is an excellent electrophile and can be readily opened by even weak nucleophiles, such as the counter-ion of the electrophile or an external nucleophile added to the reaction. researchgate.netnih.gov This method provides a pathway to synthesize N-alkylated amine compounds with the simultaneous introduction of a nucleophile. researchgate.net
Various catalytic systems have been developed to promote the ring-opening of aziridines with high efficiency and selectivity. mdpi.com
Lewis Acid Catalysis : Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), can coordinate to the nitrogen atom of the aziridine ring. researchgate.net This coordination enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. This method has been successfully used for the ring-opening of N-tosylaziridines with phenol (B47542) derivatives under solvent-free conditions, affording high yields and regioselectivity. researchgate.net Magnesium-based catalysts have also been employed for asymmetric ring-opening reactions. nih.gov
Transition Metal Catalysis : A range of transition metals, including nickel, rhodium, and palladium, can catalyze the ring-opening of aziridines. mdpi.com These reactions often proceed via oxidative addition of the metal into a C-N bond of the aziridine, forming an azametallacyclobutane intermediate. This allows for cross-coupling reactions with various nucleophiles. mdpi.com
| Catalyst Type | Example | Mechanism of Activation |
|---|---|---|
| Lewis Acid | Sc(OTf)₃, Mg-BINOL complexes | Coordination to the nitrogen atom, increasing ring electrophilicity. |
| Transition Metal | Ni(II), Rh complexes | Oxidative addition into a C-N bond of the aziridine ring. |
Nucleophilic Ring-Opening Pathways
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound exhibits reactivity characteristic of phenols. These reactions can occur independently of, or in competition with, the aziridine ring-opening, depending on the reagents and conditions employed.
Acidity and Salt Formation : Phenols are significantly more acidic than alcohols. tutorsglobe.com The hydroxyl group of this compound can be readily deprotonated by a base, such as sodium hydroxide, to form the corresponding sodium phenoxide salt. youtube.com
Ether and Ester Formation : The phenolic hydroxyl group can react with alkyl halides in the presence of a base to form ethers (Williamson ether synthesis). It can also react with acyl chlorides or acid anhydrides to form esters, a reaction known as esterification. youtube.com
Electrophilic Aromatic Substitution : The hydroxyl group is a strongly activating, ortho-, para-directing substituent for electrophilic substitution on the aromatic ring. tutorsglobe.com Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation would be expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).
Oxidation : Phenols are susceptible to oxidation. tutorsglobe.com Depending on the oxidizing agent, this compound could be oxidized to form quinone-type structures.
| Reaction Type | Reagent(s) | Functional Group Transformation |
|---|---|---|
| Salt Formation | Base (e.g., NaOH) | -OH → -O-Na+ |
| Ether Synthesis | Alkyl halide, Base | -OH → -OR |
| Esterification | Acyl chloride or Anhydride | -OH → -OC(O)R |
| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substitution on the aromatic ring at ortho/para positions |
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of this compound can readily undergo O-alkylation and O-acylation reactions. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the phenol, on an alkylating or acylating agent.
O-Alkylation: In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile. The reaction with an alkyl halide (R-X) results in the formation of an ether. The choice of base and solvent is crucial for the efficiency of the reaction.
| Reagent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | Acetone | 3-(Aziridin-1-yl)-1-methoxybenzene |
| Benzyl Bromide | NaH | THF | 1-(3-(Benzyloxy)phenyl)aziridine |
O-Acylation: Similarly, O-acylation can be achieved by reacting the phenol with an acyl halide or anhydride in the presence of a base, such as pyridine or triethylamine. This reaction leads to the formation of a phenolic ester.
| Reagent | Base | Solvent | Product |
| Acetyl Chloride | Pyridine | Dichloromethane | 3-(Aziridin-1-yl)phenyl acetate |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 3-(Aziridin-1-yl)phenyl benzoate |
Condensation and Coupling Reactions
The aziridine moiety can participate in various condensation and coupling reactions, often initiated by the ring-opening of the strained aziridine. For instance, in the presence of a nucleophile and an acid catalyst, the aziridine ring can open, leading to the formation of a β-substituted amine.
Furthermore, the nitrogen atom of the aziridine can be involved in coupling reactions. For example, it can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively.
Electrophilic Aromatic Substitution on the Phenol Ring
The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and the aziridinyl groups. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. scribd.comwikipedia.orgorganic-chemistry.org The hydroxyl group of a phenol can act as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. scribd.comwku.edu This generates a lithiated intermediate that can then react with various electrophiles. For this compound, this would allow for selective functionalization at the 2-position.
General Scheme for Directed Ortho Metalation:
Protection of the phenolic hydroxyl group (e.g., as a methoxymethyl (MOM) ether).
Reaction with a strong base (e.g., n-butyllithium) to achieve ortho-lithiation.
Quenching with an electrophile (E+).
Deprotection of the hydroxyl group.
| Electrophile (E+) | Product after Deprotection |
| CO₂ | 2-Hydroxy-4-(aziridin-1-yl)benzoic acid |
| I₂ | 2-(Aziridin-1-yl)-6-iodophenol |
| (CH₃)₃SiCl | 2-(Aziridin-1-yl)-6-(trimethylsilyl)phenol |
Halogenation and Nitration Studies
Given the activated nature of the phenol ring, halogenation and nitration reactions are expected to proceed readily. chemguide.co.ukbyjus.comsavemyexams.com
Halogenation: Reaction with bromine water typically leads to polybromination due to the high activation of the ring, resulting in the formation of 2,4,6-tribromo-3-(aziridin-1-yl)phenol. byjus.com To achieve monohalogenation, milder conditions are required, such as using N-bromosuccinimide (NBS) or carrying out the reaction in a less polar solvent. byjus.commlsu.ac.in
| Reagent | Solvent | Major Product(s) |
| Br₂/H₂O | Water | 2,4,6-Tribromo-3-(aziridin-1-yl)phenol |
| NBS | CCl₄ | 4-Bromo-3-(aziridin-1-yl)phenol and 2-Bromo-3-(aziridin-1-yl)phenol |
Nitration: Nitration of phenols can be achieved with dilute nitric acid. chemguide.co.ukbyjus.commasterorganicchemistry.com The reaction of this compound with dilute nitric acid is expected to yield a mixture of ortho and para-nitro derivatives. The use of concentrated nitric acid would likely lead to the formation of dinitro or trinitro products, along with potential oxidation side products. byjus.commasterorganicchemistry.com
| Reagent | Temperature | Major Product(s) |
| Dilute HNO₃ | Room Temperature | 3-(Aziridin-1-yl)-4-nitrophenol and 3-(Aziridin-1-yl)-6-nitrophenol |
| Concentrated HNO₃/H₂SO₄ | 0 °C | 3-(Aziridin-1-yl)-4,6-dinitrophenol |
Metal-Catalyzed Cross-Coupling Reactions at the Phenol Ring
To participate in metal-catalyzed cross-coupling reactions, the phenolic hydroxyl group typically needs to be converted into a better leaving group, such as a triflate (OTf), tosylate (OTs), or nonaflate. This transforms the phenol into an electrophilic coupling partner.
Heck and Suzuki-Miyaura Coupling Investigations
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkene. masterorganicchemistry.comyoutube.com After converting this compound to its triflate, 3-(aziridin-1-yl)phenyl trifluoromethanesulfonate, it can be coupled with various alkenes.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. masterorganicchemistry.comnih.govmdpi.com The triflate of this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives.
Illustrative Suzuki-Miyaura Coupling Reaction:
| Aryl Triflate | Boronic Acid | Catalyst | Base | Product |
| 3-(Aziridin-1-yl)phenyl trifluoromethanesulfonate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(Biphenyl-3-yl)aziridine |
| 3-(Aziridin-1-yl)phenyl trifluoromethanesulfonate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-(4'-Methoxybiphenyl-3-yl)aziridine |
Sonogashira and Stille Coupling Applications
Information regarding the specific application of Sonogashira and Stille coupling reactions for this compound is not available in the reviewed scientific literature.
Derivatization Strategies and Functionalization of 3 Aziridin 1 Yl Phenol
Modifications at the Aziridine (B145994) Nitrogen
The nitrogen atom of the aziridine ring, while less basic than that of acyclic aliphatic amines due to the increased s-character of its free electron pair, remains a key site for functionalization. francis-press.com Common strategies involve N-alkylation and N-acylation, which can alter the electronic properties of the ring and serve as a precursor for more complex derivatives.
N-alkylation and N-acylation introduce alkyl and acyl groups, respectively, onto the aziridine nitrogen. These reactions are fundamental for creating a library of N-substituted derivatives.
N-Alkylation: This is typically achieved through a nucleophilic substitution reaction where the aziridine nitrogen attacks an alkyl halide or an alkyl sulfonate. researchgate.net Such reactions can sometimes be complicated by competitive ring-opening, especially under harsh conditions or with certain alkylating agents. gordon.edu
N-Acylation: The introduction of an acyl group is readily accomplished using acyl halides or acid anhydrides. wikipedia.org This modification is particularly significant as the resulting electron-withdrawing acyl group can activate the aziridine ring, making it more susceptible to nucleophilic ring-opening reactions. youtube.comnih.gov
| Reaction Type | Reagent Class | Specific Example | Product Functional Group |
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl Aziridine |
| N-Alkylation | Alkyl Sulfonate | Benzyl Tosylate | N-Benzyl Aziridine |
| N-Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acetyl Aziridine |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl Aziridine |
| N-Sulfonylation | Sulfonyl Halide | Tosyl Chloride (TsCl) | N-Tosyl Aziridine |
The derivatization of the aziridine nitrogen leads to a variety of N-substituted compounds with modified chemical reactivity. N-alkylation yields derivatives that can be further studied, while N-acylation and particularly N-sulfonylation produce "activated" aziridines. These activated aziridines are valuable synthetic intermediates because the electron-withdrawing group enhances the electrophilicity of the ring carbons, facilitating controlled ring-opening by nucleophiles. youtube.com For instance, N-tosylaziridines are commonly used substrates in stereoselective ring-opening reactions.
| Derivative Class | Reagent Type | Resulting N-Substituent | Key Feature |
| N-Alkyl Aziridines | Alkylating Agent | -Alkyl (e.g., -CH₃, -CH₂Ph) | Increased steric bulk |
| N-Acyl Aziridines | Acylating Agent | -Acyl (e.g., -COCH₃, -COPh) | Ring activation |
| N-Sulfonyl Aziridines | Sulfonylating Agent | -Sulfonyl (e.g., -SO₂Tol) | Strong ring activation |
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the aromatic ring of 3-(Aziridin-1-yl)phenol is another versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups through reactions like esterification and etherification.
Esterification: Phenols can be converted to their corresponding esters by reaction with carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives like acid anhydrides and acyl chlorides. wikipedia.org Direct esterification with a carboxylic acid often requires a strong acid catalyst. These reactions transform the hydrophilic hydroxyl group into a more lipophilic ester group.
Etherification: The Williamson ether synthesis is a classic and highly effective method for converting phenols into ethers. youtube.com The process involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an aryl-alkyl ether. gordon.edu
The phenolic hydroxyl group serves as an excellent attachment point for the synthesis of molecular probes and linkers. By employing reactions such as etherification, molecules with specific functionalities can be tethered to the phenol. For example, an alkyl halide containing a terminal alkyne or azide group can be used in a Williamson ether synthesis. The resulting derivative of this compound would bear a bioorthogonal handle suitable for "click chemistry" reactions, enabling it to be linked to reporter molecules like fluorophores or biotin. This strategy is foundational in the development of chemical biology tools for target identification and imaging.
| Linker/Probe Type | Synthetic Reaction | Reagent Example | Introduced Functionality |
| Bioorthogonal Handle | Etherification | Propargyl Bromide | Terminal Alkyne |
| Fluorescent Probe | Esterification | Fluorescein isothiocyanate (after linker) | Fluorescent Reporter |
| Affinity Label | Etherification | 3-Bromopropylamine | Primary Amine for coupling |
Diversification through Ring-Opening Product Derivatization
Perhaps the most significant strategy for diversifying the this compound scaffold involves the nucleophilic ring-opening of the strained aziridine ring. This reaction proceeds with high efficiency, particularly when the aziridine nitrogen is substituted with an electron-withdrawing group (e.g., tosyl or acetyl). The attack of a nucleophile on one of the ring carbons leads to the formation of a 1,2-bifunctionalized aminophenol derivative. These reactions are often highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom.
The resulting ring-opened products are valuable because they contain a new functional group derived from the nucleophile as well as a secondary amine, both of which can be subjected to further derivatization. This approach dramatically increases the molecular complexity and allows for the introduction of diverse chemical functionalities. For example, the ring-opening of an N-acylated this compound with a thiol produces a molecule containing a phenol, a secondary amide, and a sulfide, all of which can be selectively modified.
| Nucleophile Class | Nucleophile Example | Product Class | Resulting Structure (Schematic) |
| O-Nucleophiles | Phenol, Alcohols | β-Amino Ether | HO-Ar-NH-CH₂-CH₂-OR |
| S-Nucleophiles | Thiophenol, Alkyl Thiols | β-Amino Sulfide | HO-Ar-NH-CH₂-CH₂-SR |
| N-Nucleophiles | Amines | 1,2-Diamine | HO-Ar-NH-CH₂-CH₂-NR₂ |
| C-Nucleophiles | Cyanide (e.g., TMSCN) | β-Amino Nitrile | HO-Ar-NH-CH₂-CH₂-CN |
Synthesis of Aminoalcohols and Diamines
The ring-opening of the aziridine in this compound is a primary strategy for generating vicinal aminoalcohols and diamines. This transformation is typically achieved by reacting the aziridine with a suitable nucleophile, often under acidic or Lewis acidic catalysis to activate the ring.
Aminoalcohols are synthesized through the hydrolysis or alcoholysis of the aziridine ring. The reaction involves the nucleophilic attack of water or an alcohol on one of the aziridine carbon atoms. The regioselectivity of the attack is influenced by steric and electronic factors, as well as the nature of the catalyst employed. For instance, acid-catalyzed hydrolysis typically proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon, whereas other methods can favor an SN2 pathway, leading to attack at the less hindered carbon.
Diamines can be prepared through the aminolysis of the aziridine ring. This involves the reaction of the aziridine with ammonia, primary, or secondary amines. Another effective method is the ring-opening with an azide nucleophile (e.g., sodium azide or trimethylsilyl (B98337) azide), followed by the reduction of the resulting azido alcohol to the corresponding diamine. researchgate.net This two-step process is particularly useful for synthesizing 1,2-diamines with distinct substituents on the nitrogen atoms. nih.gov The use of chiral catalysts can facilitate the asymmetric ring-opening of meso-aziridines, providing a route to enantiomerically enriched chiral diamines. researchgate.net
The table below summarizes typical ring-opening reactions for the synthesis of aminoalcohols and diamines from an aziridine precursor.
| Product Type | Nucleophile | Typical Catalyst | Resulting Functional Group |
| Aminoalcohol | Water (H₂O) | H⁺ (e.g., H₂SO₄) | -NH₂ and -OH |
| Aminoalcohol | Alcohol (R-OH) | Lewis Acid (e.g., BF₃·OEt₂) | -NH₂ and -OR |
| Diamine | Amine (R-NH₂) | None or Lewis Acid | -NH₂ and -NHR |
| Diamine | Azide (N₃⁻) then Reduction | Lewis Acid (for opening) | -NH₂ and -NH₂ |
Formation of Fused Heterocyclic Systems
The dual functionality of this compound serves as a valuable starting point for the construction of fused heterocyclic systems. These reactions can proceed through intramolecular cyclization or intermolecular cycloaddition pathways, engaging both the aziridine and the phenol moieties.
One potential strategy involves an intramolecular reaction where the phenolic hydroxyl group acts as a nucleophile, attacking one of the aziridine carbons. This process, which could be promoted by a base to deprotonate the phenol, would lead to the formation of a fused dihydrooxazine ring system.
Furthermore, this compound can participate in cycloaddition reactions. For example, the aziridine can act as a three-atom component in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes or alkynes. mdpi.com In such reactions, the aziridine ring first opens to form an azomethine ylide, which then undergoes cycloaddition. The phenol group can influence the reactivity and regioselectivity of this process. Such methodologies pave the way for synthesizing complex, nitrogen-containing polycyclic compounds. mdpi.com
The table below outlines potential strategies for forming fused heterocyclic systems.
| Reaction Type | Reactant(s) | Resulting Fused System |
| Intramolecular Cyclization | This compound, Base | Benzofuro- or Benzopyrano-fused nitrogen heterocycle |
| [3+2] Cycloaddition | This compound, Dipolarophile (e.g., Maleimide) | Pyrrolidine-fused system |
| Cascade Reaction | This compound, Allene precursor | Nitrogen-containing polycycle |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient approach to molecular complexity. rug.nlajrconline.org this compound is a suitable candidate for MCRs due to its distinct reactive sites.
For instance, in isocyanide-based MCRs like the Ugi or Passerini reactions, the phenol group could potentially serve as the acidic component, replacing the traditionally used carboxylic acid. researchgate.netnih.gov In a hypothetical Ugi-type reaction, this compound could react with an aldehyde, an amine, and an isocyanide. The reaction would likely proceed through the formation of an imine, which then reacts with the isocyanide and the phenolate (B1203915). The aziridine ring could remain intact or participate in subsequent intramolecular transformations.
Another possibility involves MCRs where the aziridine itself is a key reactant. Aziridines can react with arenes and aldehydes in a three-component fashion, often catalyzed by a Lewis acid, to yield functionalized amines. nih.govmdpi.com In the case of this compound, the phenol ring could act as the arene component in an intramolecular sense, or an external arene could be used. These reactions provide a convergent pathway to complex molecular scaffolds. nih.gov
| MCR Type | Potential Role of this compound | Other Components | Potential Product Class |
| Ugi-type | Acidic component (phenol) | Aldehyde, Amine, Isocyanide | α-Acylamino carboxamide derivative |
| Passerini-type | Acidic component (phenol) | Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide derivative |
| Aziridine-Arene-Aldehyde | Aziridine source and/or Arene source | Aldehyde, (Arene) | Functionalized Tetrahydroisoquinolines mdpi.com |
Stereoselective and Enantioselective Derivatization Methodologies
Achieving control over stereochemistry is crucial in modern organic synthesis. The derivatization of this compound can be performed stereoselectively to yield chiral molecules with defined three-dimensional structures. The primary focus of such methodologies is the stereocontrolled ring-opening of the aziridine.
Catalytic asymmetric ring-opening of aziridines with nucleophiles is a well-established method for producing enantiomerically enriched products like aminoalcohols and diamines. This can be achieved using chiral Lewis acids or Brønsted acids as catalysts. These catalysts can coordinate to the aziridine nitrogen, activating the ring and creating a chiral environment that directs the nucleophilic attack to one of the two prochiral carbons preferentially.
For example, the desymmetrization of a meso-aziridine (if the substitution pattern allows) with a nucleophile like trimethylsilyl azide, catalyzed by a chiral chromium or yttrium complex, can yield β-azido amines with high enantioselectivity. researchgate.net These intermediates can then be converted into valuable chiral 1,2-diamines. Similarly, enantioselective alcoholysis or hydrolysis can provide access to chiral aminoalcohols. The phenolic group in this compound might act as an internal directing group, influencing the stereochemical outcome of these catalytic reactions.
| Reaction Type | Nucleophile | Catalyst Type | Stereochemical Outcome |
| Asymmetric Ring-Opening | Azide (TMSN₃) | Chiral Lewis Acid (e.g., Cr-salen complex) | Enantiomerically enriched β-azido amine |
| Asymmetric Ring-Opening | Aniline (B41778) | Chiral Lewis Acid (e.g., Ti(OtBu)₄/(R)-BINOL) | Enantiomerically enriched 1,2-diamine |
| Asymmetric Ring-Opening | Alcohol (R-OH) | Chiral Brønsted Acid | Enantiomerically enriched amino ether |
Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Aziridin 1 Yl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-(Aziridin-1-yl)phenol, the spectrum is expected to show signals corresponding to the aziridine (B145994) ring protons and the protons on the aromatic phenol (B47542) ring.
The four protons on the three-membered aziridine ring are chemically equivalent in pairs but magnetically non-equivalent, typically appearing as a complex multiplet or a characteristic AA'BB' system. These signals are generally found in the upfield region of the spectrum. The protons on the substituted benzene (B151609) ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted (meta) system. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on typical chemical shifts for N-aryl aziridines and substituted phenols.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aziridine-H (4H) | 2.0 - 2.5 | m (multiplet) | - |
| Aromatic-H (H2) | 6.8 - 7.0 | t (triplet) or m | ~2.0 (meta) |
| Aromatic-H (H4) | 6.4 - 6.6 | dd (doublet of doublets) | ~8.0 (ortho), ~2.0 (meta) |
| Aromatic-H (H5) | 7.1 - 7.3 | t (triplet) | ~8.0 (ortho) |
| Aromatic-H (H6) | 6.5 - 6.7 | dd (doublet of doublets) | ~8.0 (ortho), ~2.0 (meta) |
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attached electronegative atoms). rsc.org For this compound, eight distinct signals are expected.
The carbons of the aziridine ring are expected to appear at a relatively high field. The six aromatic carbons will appear in the typical downfield region for benzene derivatives (110-160 ppm). The carbon atom attached to the hydroxyl group (C-1) and the carbon atom attached to the aziridine nitrogen (C-3) will be significantly deshielded and can be identified by their characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for N-aryl aziridines and substituted phenols.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aziridine-C (Cα, Cβ) | 30 - 40 |
| Aromatic-C (C1) | 155 - 158 |
| Aromatic-C (C2) | 108 - 112 |
| Aromatic-C (C3) | 148 - 152 |
| Aromatic-C (C4) | 112 - 116 |
| Aromatic-C (C5) | 129 - 131 |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, resolving signal overlap, and confirming assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. hmdb.ca For this compound, COSY would be used to confirm the connectivity of the aromatic protons, showing cross-peaks between adjacent protons (e.g., H-4 with H-5, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). uni-regensburg.de This technique allows for the unambiguous assignment of carbon signals that have attached protons, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). mdpi.comhmdb.ca This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. For this compound, a key HMBC correlation would be from the aziridine protons to the aromatic carbon C-3, which would definitively establish the point of attachment between the aziridine ring and the phenol ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent feature would be a broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the O-H stretching vibration of the phenol group; its broadness is due to intermolecular hydrogen bonding. nih.gov Other key signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aziridine ring (below 3000 cm⁻¹), C=C stretching vibrations characteristic of the aromatic ring (around 1450-1600 cm⁻¹), and a C-N stretching vibration for the N-aryl aziridine linkage. rsc.orgtandfonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aziridine C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Phenol C-O | Stretch | 1200 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₈H₉NO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 135. The fragmentation pattern would provide evidence for the structure. A characteristic fragmentation of N-aryl aziridines is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da), which would lead to a fragment ion at m/z 107. nist.gov Phenols are known to fragment via the loss of carbon monoxide (CO, 28 Da) from the ring structure. nih.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Ion Fragment | Notes |
|---|---|---|
| 135 | [C₈H₉NO]⁺ | Molecular Ion (M⁺) |
| 107 | [C₆H₅NO]⁺ | Loss of ethylene (C₂H₄) from the aziridine ring |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds |
Elemental Analysis (CHN) for Compositional Determination
Elemental analysis, typically CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For a pure sample of this compound, the experimental values should closely match the theoretical percentages.
Table 5: Theoretical Elemental Composition of this compound (C₈H₉NO)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 71.16 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.72 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.37 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 11.84 |
| Total | | | 135.166 | 100.00 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-phenylaziridine |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a molecule in the solid state. For novel compounds such as derivatives of this compound, single-crystal X-ray diffraction is the gold standard for structural elucidation.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural determination.
In the case of this compound derivatives, X-ray crystallography can confirm the connectivity of the aziridine ring to the phenol moiety, determine the conformation of the molecule, and reveal the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. For instance, studies on related aminophenol compounds have shown the presence of extensive hydrogen-bonding networks that dictate the crystal packing. researchgate.netresearchgate.net Similarly, the stereochemistry of substituted aziridines has been unequivocally established using this technique. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C6H5Cl2NO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5421 (3) |
| b (Å) | 13.5934 (5) |
| c (Å) | 6.8559 (3) |
| α (°) | 90 |
| β (°) | 104.985 (2) |
| γ (°) | 90 |
| Volume (Å3) | 768.51 (5) |
| Z | 4 |
Advanced Chromatographic Separation Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile and thermally sensitive compounds. For the analysis of this compound and its derivatives, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The phenolic hydroxyl group and the nitrogen atom of the aziridine ring impart a degree of polarity to the molecule, influencing its retention on the reversed-phase column. The retention time can be modulated by adjusting the composition of the mobile phase. The addition of modifiers such as formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution, especially for basic compounds. sielc.com
Detection in HPLC is commonly achieved using a UV-Vis detector, as the aromatic phenol ring exhibits strong absorbance in the UV region. For more detailed structural information, HPLC can be coupled with a mass spectrometer (LC-MS).
The following table provides a hypothetical set of HPLC conditions that could be used as a starting point for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While phenols can be analyzed directly by GC, their polarity can lead to poor peak shape and tailing. Therefore, derivatization is often employed to increase their volatility and improve their chromatographic behavior. nih.gov A common derivatization technique for phenols is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.
The following table outlines typical GC-MS conditions that could be adapted for the analysis of derivatized this compound.
| Parameter | Condition |
|---|---|
| Column | 5%-phenyl-polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 70 °C, ramp to 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Theoretical and Computational Investigations of 3 Aziridin 1 Yl Phenol
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) would be a primary tool for investigating the electronic properties of 3-(Aziridin-1-yl)phenol. These studies would provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.
Molecular Orbital Analysis
A molecular orbital analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO would likely have significant contributions from the aziridine (B145994) ring and the aromatic system.
Hypothetical Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -5.8 | Phenolic oxygen, Aromatic carbon atoms |
| LUMO | -1.2 | Aziridine nitrogen and carbon atoms, Aromatic carbon atoms |
Note: The data in this table is hypothetical and serves as an example of what a DFT calculation might yield.
Charge Distribution and Electrostatic Potential Maps
DFT calculations would also be used to determine the distribution of electron density across the molecule. This is often visualized using an electrostatic potential (ESP) map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the phenolic oxygen and the nitrogen of the aziridine ring would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential.
Computational Studies on Reaction Mechanisms and Transition States
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the energetic profiles and the structures of transition states.
Energy Profiles of Aziridine Ring-Opening
A key reaction of aziridines is ring-opening, which can be initiated by electrophiles or nucleophiles. Computational studies would model the reaction pathway for the ring-opening of this compound under various conditions. This would involve calculating the energies of the reactant, any intermediates, the transition state(s), and the product. The resulting energy profile would provide the activation energy, which is critical for understanding the reaction kinetics.
Hypothetical Energy Profile Data for Acid-Catalyzed Aziridine Ring-Opening
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (Protonated) | 0 |
| Transition State | +15.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Elucidation of Regioselectivity and Stereoselectivity
In cases where the aziridine ring is asymmetrically substituted (which is not the case for the parent this compound, but would be for its derivatives), computational studies can predict the regioselectivity and stereoselectivity of ring-opening reactions. By comparing the activation energies for different possible reaction pathways, the most favorable outcome can be determined.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of this compound would be explored through conformational analysis and molecular dynamics (MD) simulations. A conformational search would identify the most stable geometric arrangements of the molecule, particularly concerning the orientation of the aziridine ring relative to the phenol ring. MD simulations would provide insights into the molecule's behavior over time at a given temperature, including its vibrational modes and flexibility.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR shielding tensors)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. Quantum chemical calculations can predict NMR parameters, such as chemical shifts, by computing the nuclear magnetic shielding tensor (σ). This tensor describes how the electron cloud around a nucleus shields it from an external magnetic field, which is a key factor determining the observed chemical shift. nih.govrug.nl
The calculation of NMR shielding tensors is a complex task that relies on sophisticated quantum mechanical methods. rutgers.edu A common and reliable approach is the use of Density Functional Theory (DFT) in combination with Gauge-Including Atomic Orbitals (GIAOs). q-chem.comrespectprogram.org The GIAO method effectively addresses the issue of gauge-origin dependence, which can otherwise lead to inaccurate results in finite basis set calculations. respectprogram.org
The shielding tensor is a 3x3 matrix that characterizes the shielding in all three spatial dimensions. nih.gov The components of this tensor are calculated as the second derivative of the molecule's energy with respect to the external magnetic field and the nuclear magnetic moment. rug.nl
Table 1: Illustrative Example of Calculated NMR Shielding Tensors (Hypothetical Data)
This interactive table illustrates the type of data that would be generated from a computational study. The values presented here are hypothetical and for demonstration purposes only, as no specific data for this compound could be found.
| Atom | Tensor Component | Shielding (ppm) |
| C1 | σ_iso | 150.2 |
| C2 | σ_iso | 115.8 |
| C3 | σ_iso | 160.1 |
| N7 | σ_iso | 65.4 |
| H1 | σ_iso | 7.2 |
Note: σ_iso (isotropic shielding) is the average of the diagonal elements of the shielding tensor (σ_xx, σ_yy, σ_zz) and is the value most commonly compared to experimental chemical shifts.
The computed isotropic shielding values are typically converted to chemical shifts (δ) for comparison with experimental spectra by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions)
Computational chemistry provides powerful tools for predicting the reactivity of molecules. Chemical reactivity descriptors, derived from Density Functional Theory (DFT), help identify which parts of a molecule are most likely to participate in a chemical reaction. ymerdigital.com One of the most important of these descriptors is the Fukui function, ƒ(r). wikipedia.org
The Fukui function measures the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orghackernoon.com This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attacks. ymerdigital.comfaccts.de
There are three main types of condensed Fukui functions, which describe the reactivity at a specific atomic site:
ƒ+ : Indicates the susceptibility of a site to a nucleophilic attack (where the molecule accepts an electron). faccts.de
ƒ- : Indicates the susceptibility of a site to an electrophilic attack (where the molecule donates an electron). faccts.de
ƒ0 : Indicates the susceptibility of a site to a radical attack . faccts.de
These functions are calculated using the electron populations of the molecule in its neutral, anionic (one extra electron), and cationic (one less electron) states. hackernoon.com A higher value of a particular Fukui function on an atom indicates a higher reactivity of that atom for the corresponding type of reaction.
Table 2: Illustrative Example of Calculated Fukui Functions (Hypothetical Data)
This interactive table shows the kind of data that would be produced in a reactivity study. The values are hypothetical and for demonstration purposes only, as no specific data for this compound has been published.
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |
| C1 | 0.012 | 0.089 | 0.051 |
| C2 | 0.095 | 0.021 | 0.058 |
| O | 0.150 | 0.010 | 0.080 |
| N | 0.030 | 0.110 | 0.070 |
In this hypothetical example, the oxygen atom, with the highest ƒ+ value, would be the most likely site for a nucleophilic attack. Conversely, the nitrogen atom, with the highest ƒ- value, would be the most susceptible to an electrophilic attack. Such analyses provide invaluable insights into the chemical behavior of a molecule before it is even synthesized. researchgate.net
Advanced Applications in Chemical Sciences and Materials Design
3-(Aziridin-1-yl)phenol as a Precursor for Advanced Organic Materials
There is no specific information on the use of this compound as a monomer. While the cationic polymerization of aziridine (B145994) and its derivatives is a known method for producing polymers, the specific conditions, resulting polymer architecture, and control over molecular weight for the polymerization of this compound have not been documented. Similarly, its role as a building block for dendritic and supramolecular assemblies is not described in the available literature.
Monomer for Functional Polymer Synthesis
Chemical Probes and Ligands in Coordination Chemistry
No studies have been found that investigate or report the use of this compound as a chemical probe or as a ligand in coordination chemistry.
Role in Catalyst Development (e.g., as a chiral ligand precursor, if applicable)
The potential for this compound to serve as a precursor for chiral ligands in catalyst development has not been explored in the scientific literature.
Due to the lack of specific research on "this compound" in the requested contexts, a detailed and informative article adhering to the provided outline cannot be generated at this time. Further experimental research would be required to elucidate the properties and potential applications of this specific chemical compound.
Precursors for Complex Chemical Scaffolds and Natural Product Analogs
The strained three-membered ring of aziridines makes them valuable intermediates in organic synthesis. This high ring strain facilitates ring-opening reactions, allowing for the stereoselective introduction of nitrogen-containing functionalities into molecules. researchgate.netrsc.org The compound this compound, possessing both a reactive aziridine ring and a functional phenol (B47542) group, represents a versatile precursor for the synthesis of complex chemical scaffolds and analogs of natural products.
The aziridine moiety can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, leading to the formation of β-functionalized amines. organic-chemistry.org The regioselectivity of this ring-opening can often be controlled, providing access to specific isomers. In the case of this compound, the aziridine ring can be opened by carbon or heteroatom nucleophiles to introduce new substituents, thereby building molecular complexity. For instance, reaction with organometallic reagents or enolates could lead to the formation of new carbon-carbon bonds, a key step in the synthesis of many complex natural products.
The phenolic hydroxyl group in this compound adds another layer of synthetic utility. This group can be used as a handle for further functionalization, such as etherification, esterification, or participation in coupling reactions. This dual functionality allows for a modular approach to the synthesis of diverse molecular architectures. For example, the phenol group could be modified prior to or after the ring-opening of the aziridine, enabling the synthesis of a library of compounds with varied substitution patterns.
While specific examples detailing the use of this compound as a precursor in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The combination of a phenol and a nitrogen-containing fragment is a common feature in many alkaloids and other natural products. Therefore, this compound serves as a valuable building block for creating analogs of these natural products, which can be used to explore structure-activity relationships and develop new therapeutic agents.
The potential transformations of this compound are summarized in the table below, highlighting its utility in generating diverse chemical scaffolds.
| Reaction Type | Reagent/Catalyst | Resulting Scaffold | Potential Application |
| Aziridine Ring-Opening | Grignard Reagents (R-MgBr) | Substituted 2-amino-1-phenylethanol (B123470) derivatives | Synthesis of chiral ligands, pharmaceutical intermediates |
| Aziridine Ring-Opening | Organocuprates (R₂CuLi) | Substituted 2-amino-1-phenylethanol derivatives | Building blocks for complex natural products |
| Aziridine Ring-Opening | Azides (NaN₃) | 1,2-diamino compounds | Precursors for heterocyclic synthesis |
| Phenol Etherification | Alkyl Halides (R-X) | 3-(Aziridin-1-yl)alkoxybenzene derivatives | Modification of solubility and electronic properties |
| Phenol Esterification | Acyl Chlorides (RCOCl) | 3-(Aziridin-1-yl)phenyl ester derivatives | Prodrug strategies, modification of biological activity |
These potential reactions underscore the value of this compound as a versatile starting material for the construction of intricate molecular frameworks relevant to medicinal chemistry and natural product synthesis.
Applications in Surface Modification and Coating Technologies
The unique bifunctional nature of this compound also suggests its potential applicability in the field of surface modification and coating technologies. Polyfunctional aziridines are known to act as effective crosslinkers for polymers containing carboxyl groups, such as acrylic emulsions and polyurethane dispersions. This crosslinking ability enhances the physical and chemical properties of coatings, including adhesion, water resistance, and durability.
While this compound is a monofunctional aziridine in terms of the aziridine group, its dual reactivity—stemming from the aziridine ring and the phenolic hydroxyl group—opens up possibilities for its use in surface functionalization. The aziridine moiety can react with surface-bound functional groups, such as carboxylic acids or thiols, to covalently attach the molecule to a substrate. This process can be utilized to alter the surface properties of materials, for instance, to introduce a phenolic layer.
The attached phenolic groups can then serve as sites for further chemical modification. For example, they can be used to graft other molecules onto the surface through ether or ester linkages, or they can impart specific properties such as antioxidant activity or altered surface energy. This two-step functionalization strategy allows for the creation of well-defined surface architectures with tailored properties.
In the context of coating technologies, this compound could potentially be incorporated into polymer backbones or used as an additive. The aziridine ring could participate in polymerization reactions or act as a crosslinking site, while the phenolic group could enhance adhesion to certain substrates or provide additional functionalities to the coating. For example, the incorporation of phenolic moieties can improve the thermal stability and flame retardant properties of materials.
Although specific industrial applications of this compound in surface modification and coatings are not widely reported, its chemical structure suggests a range of potential uses. The table below outlines some of these hypothetical applications.
| Application Area | Proposed Mechanism of Action | Potential Benefit |
| Surface Grafting | Covalent attachment via aziridine ring-opening with surface functional groups (e.g., -COOH, -SH). | Introduction of a phenolic layer for further functionalization or to impart specific surface properties. |
| Adhesion Promotion | Interaction of the phenolic hydroxyl group with polar substrates; covalent bonding of the aziridine with the coating matrix. | Improved adhesion of coatings to metallic or inorganic substrates. |
| Polymer Modification | Incorporation into polymer chains via reaction of the aziridine or phenol group during polymerization. | Introduction of crosslinking sites and functional phenolic groups into the polymer structure. |
| Functional Coatings | Use as a component in coating formulations where the phenol group provides antioxidant or other properties. | Development of coatings with enhanced performance characteristics. |
Further research is needed to explore and validate these potential applications of this compound in materials science.
Future Research Directions and Unexplored Avenues for 3 Aziridin 1 Yl Phenol
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral aziridines is a crucial area of organic chemistry, as these motifs are valuable building blocks for complex nitrogen-containing molecules. nih.gov Future research concerning 3-(Aziridin-1-yl)phenol should prioritize the development of efficient and highly stereoselective synthetic routes.
Current methods for creating chiral aziridines often involve the aziridination of alkenes or cyclization of chiral precursors like amino alcohols. google.comcitedrive.comnih.gov For aryl aziridines, transition-metal-catalyzed nitrene transfer reactions have shown promise. nih.govnih.gov A significant future challenge is to adapt these methods to phenolic substrates, which can complicate catalytic cycles. Research could focus on:
Catalyst Design: Developing novel transition metal catalysts, particularly those based on rhodium or silver, that are tolerant of the acidic phenol (B47542) group or that can utilize it for directed aziridination. nih.govnih.gov Planar chiral rhodium indenyl catalysts, for example, have been successful in the enantioselective aziridination of unactivated alkenes and could be adapted for this purpose. nih.govacs.org
Asymmetric Aziridination: Exploring asymmetric aziridination of 3-vinylphenol (B127234) or its derivatives. This would involve designing chiral ligands that can effectively control the stereochemical outcome of the nitrene addition to the double bond.
Enzymatic Approaches: Investigating biocatalytic methods for the enantioselective synthesis of this compound or its precursors. Enzymes could offer high selectivity under mild reaction conditions, avoiding issues associated with metal catalysis.
Non-Aziridination Routes: Developing alternative strategies that bypass direct aziridination, such as the stereoselective modification of chiral 2H-azirines derived from substituted oximes. thieme-connect.comnih.gov
Success in this area would provide access to enantiomerically pure this compound, a valuable precursor for the synthesis of chiral amines, amino alcohols, and other biologically relevant scaffolds. nih.gov
Exploration of Underutilized Reactivity Modes of the Aziridine (B145994) Ring
The high ring strain of aziridines makes them susceptible to ring-opening reactions with a wide range of nucleophiles. wikipedia.orgmdpi.comrsc.org While this reactivity is well-documented, the specific substitution pattern of this compound offers opportunities to explore less common reaction pathways.
Future investigations could delve into:
1,3-Dipole Formation and Cycloadditions: The photochemical or thermal ring-opening of N-substituted aziridines can form azomethine ylides, which are powerful 1,3-dipoles for cycloaddition reactions. wikipedia.org Exploring this reactivity with this compound could lead to the synthesis of complex, polycyclic nitrogen heterocycles. The influence of the phenol group on the stability and reactivity of the resulting ylide is a key area for study.
Transition Metal-Catalyzed Ring-Opening: While nucleophilic ring-opening is common, transition metal-catalyzed reactions can enable novel transformations. mdpi.com Research into palladium- or rhodium-catalyzed ring-opening annulations could provide access to fused heterocyclic systems. mdpi.comresearchgate.net An unprecedented stereo- and regioselective ring-opening of a trisubstituted aziridine by phenol derivatives has been discovered, suggesting that the phenol moiety in this compound could participate intramolecularly in such transformations. acs.orgnih.gov
Radical Reactions: The radical ring-opening of N-tosyl aziridines with molten elemental sulfur has been reported. acs.org Investigating the radical-mediated reactions of this compound could lead to new methods for sulfur incorporation and the synthesis of novel organosulfur compounds.
Directed Functionalization: The nitrogen atom of the aziridine ring could act as a directing group for the functionalization of the aromatic ring, for instance, in ortho-lithiation or C-H activation reactions. This would provide a route to regioselectively substituted derivatives that are otherwise difficult to access.
| Reactivity Mode | Potential Products | Research Focus |
| 1,3-Dipolar Cycloaddition | Polycyclic N-heterocycles | Influence of phenol on azomethine ylide formation and stability. |
| Pd/Rh-Catalyzed Annulation | Fused heterocyclic systems | Intramolecular participation of the phenol group. mdpi.comresearchgate.net |
| Radical Ring-Opening | Organosulfur compounds | Exploring reactions with radical initiators and trapping agents. acs.org |
| Directed C-H Activation | Regioselective aryl derivatives | Use of the aziridine nitrogen to direct metallation or functionalization. |
Design of Advanced Polymeric Architectures with Tailored Properties
Aziridines are important monomers for cationic ring-opening polymerization (CROP), which yields branched poly(ethylenimine) (PEI). rsc.orgresearchgate.net The bifunctional nature of this compound makes it an exceptionally promising monomer for creating advanced polymeric materials with unique properties.
Future research in this domain should target:
Functional Poly(ethylenimine)s: Using this compound as a monomer in CROP would produce PEI with pendant phenol groups. These phenolic moieties could be used for post-polymerization modification, cross-linking, or to impart specific properties such as antioxidant activity or adhesive capabilities.
Stimuli-Responsive Polymers: The phenol group can be deprotonated, making its properties pH-dependent. Polymers derived from this compound could therefore exhibit pH-responsive solubility, swelling, or binding characteristics.
Cross-Linked Networks and Gels: The phenol group provides a secondary reactive site for cross-linking reactions (e.g., with formaldehyde (B43269) or epoxides), allowing for the creation of robust polymer networks, hydrogels, or organogels. The aziridine ring itself can also act as a cross-linker for polymers containing acidic groups like carboxylic acids. google.com
Self-Healing Materials: The incorporation of dynamic bonds involving the phenol group (e.g., hydrogen bonds, reversible covalent bonds) could lead to the development of self-healing polymers. Similarly, the reactivity of aziridine rings has been harnessed to create self-healing polysulfide elastomers. acs.org
| Polymer Architecture | Key Feature | Potential Application |
| Phenol-Functionalized PEI | Pendant reactive phenol groups | Functional coatings, metal chelation, drug delivery. |
| pH-Responsive Polymers | Ionizable phenol moiety | Smart hydrogels, sensors, controlled release systems. |
| Covalently Cross-Linked Networks | Dual reactivity of aziridine and phenol | Adhesives, composites, thermosets. google.com |
| Self-Healing Elastomers | Dynamic bonding, reactive aziridine | Reusable adhesives, soft robotics. acs.org |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. nih.govacs.org The synthesis of aziridines, which can involve reactive or unstable intermediates, is particularly well-suited to this technology. thieme-connect.com
Future work should aim to:
Develop a Continuous-Flow Synthesis: Translating the synthesis of this compound into a continuous-flow process. This would enable safer handling of reagents and intermediates, improve reaction efficiency, and allow for easier scale-up. researchgate.netnih.gov
Automated Library Synthesis: Coupling a flow reactor with automated purification and analysis systems would facilitate the high-throughput synthesis of a library of this compound derivatives. This would accelerate the discovery of new compounds with desirable properties by enabling rapid screening of reaction conditions and substrates.
Computational Design of Novel this compound Derivatives with Specific Chemical Functionalities
Computational chemistry and in silico design are powerful tools for accelerating materials discovery. Applying these methods to this compound can guide synthetic efforts and predict the properties of novel derivatives before they are synthesized.
Unexplored avenues include:
Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to investigate the mechanisms of potential reactions, such as stereoselective aziridinations or novel ring-opening pathways. acs.org This can help in optimizing reaction conditions and designing more effective catalysts. chemrxiv.org
Predicting Polymer Properties: Employing molecular dynamics simulations to predict the properties of polymers derived from this compound. This could be used to design polymers with specific glass transition temperatures, mechanical strengths, or affinities for other molecules.
Virtual Screening: Creating virtual libraries of this compound derivatives and using quantitative structure-activity relationship (QSAR) models or other computational screening methods to identify candidates with desired functionalities, such as specific catalytic activities or binding affinities.
Designing Novel Monomers: Computationally designing modified monomers based on the this compound scaffold to create polymers with tailored electronic, thermal, or mechanical properties.
By systematically pursuing these research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, paving the way for new discoveries in catalysis, polymer science, and advanced materials.
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, aziridine protons at δ 2.5–3.5 ppm).
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aziridine ring (∼1650 cm⁻¹) stretches.
- Computational : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts molecular geometry, electrostatic potential surfaces, and orbital distributions. This aligns with methodologies validated for structurally similar phenolic compounds .
How does the aziridine moiety influence the reactivity of this compound in electrophilic aromatic substitution?
Advanced Research Question
The electron-donating aziridine group activates the phenol ring toward electrophilic substitution (e.g., nitration, sulfonation). However, steric hindrance from the aziridine ring may direct substitution to the para position relative to the hydroxyl group. Computational studies (DFT) can map charge distribution and predict regioselectivity, while experimental validation requires kinetic monitoring under varying electrophile concentrations .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
- pH Stability : The compound is prone to hydrolysis in acidic conditions (pH < 4) due to aziridine ring opening. Neutral or mildly basic conditions (pH 7–9) enhance stability.
- Thermal Stability : Decomposition occurs above 120°C, with degradation products analyzed via GC-MS. Accelerated stability studies (40–60°C) under controlled humidity (≤30%) are recommended for long-term storage protocols .
How can researchers resolve contradictions in reported biological activity data for aziridine-phenol derivatives?
Advanced Research Question
Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). A systematic approach includes:
- Dose-response profiling : Establish IC₅₀ values across multiple replicates.
- Chelation studies : Assess metal ion interactions, as aziridine-phenol derivatives may chelate essential ions (e.g., Fe³⁺, Cu²⁺), altering bioavailability .
- Comparative SAR : Benchmark against structurally defined analogs (e.g., 3-(Bromomethyl)phenol) to isolate functional group contributions .
What computational strategies predict the tautomeric behavior of this compound in solution?
Advanced Research Question
Tautomerism between phenolic hydroxyl and aziridine nitrogen can be modeled using solvent-implicit DFT (e.g., PCM model) to calculate Gibbs free energy differences. Molecular dynamics simulations in explicit solvents (water, DMSO) further refine proton transfer kinetics. Experimental validation via ¹H NMR titration in deuterated solvents is critical .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- First Aid : Immediate rinsing with water for skin contact; consult safety data sheets (SDS) for aziridine derivatives, which highlight risks of mutagenicity and acute toxicity .
How does the steric environment of this compound affect its coordination chemistry with transition metals?
Advanced Research Question
The aziridine nitrogen and phenolic oxygen act as bidentate ligands, forming stable complexes with metals like Cu(II) and Ni(II). Steric constraints from the aziridine ring limit coordination to smaller metal ions. X-ray crystallography and UV-Vis spectroscopy (ligand-to-metal charge transfer bands) are used to characterize these complexes .
Key Research Gaps Identified
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
